BenchChemオンラインストアへようこそ!

Leminoprazole

Pharmacodynamics H⁺,K⁺-ATPase inhibition Duration of action

For researchers studying gastric mucosal defense, Leminoprazole is a superior research tool. Unlike standard PPIs, it uniquely combines H+,K+-ATPase inhibition with direct, acid-independent cytoprotection—stimulating mucus synthesis and preventing NSAID-induced damage. This dual action makes it essential for isolating mucosal repair pathways, where generic PPIs introduce confounding variables. Sustain reproducible, long-duration acid suppression in chronic models.

Molecular Formula C19H23N3OS
Molecular Weight 341.5 g/mol
CAS No. 104340-86-5
Cat. No. B1674715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeminoprazole
CAS104340-86-5
Synonyms(+-)-2-((2-(isobutylmethylamino)benzyl)sulfinyl)-1H-benzimidazole
leminoprazole
NC 1300-O-3
NC-1300-O-3
Molecular FormulaC19H23N3OS
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21)
InChIKeyPSIREIZGKQBEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Leminoprazole (CAS 104340-86-5) – An Acid-Suppressing Proton Pump Inhibitor with Direct Gastric Mucosal Protective Activity for Research and Pharmaceutical Applications


Leminoprazole (NC-1300-O-3, Leminon) is a benzimidazole-class proton pump inhibitor (PPI) that irreversibly inhibits the gastric H⁺,K⁺-ATPase enzyme system via covalent disulfide bond formation [1]. Unlike most PPIs, leminoprazole also directly protects the gastric mucosa, stimulating the synthesis and secretion of gastric mucus and promoting prostaglandin production independently of its acid-suppressive effects [2]. This dual-action mechanism differentiates leminoprazole from other PPIs such as omeprazole, lansoprazole, pantoprazole, and rabeprazole, positioning it as a specialized research candidate for models where combined antisecretory and mucosal protective actions are required [3].

Why Leminoprazole Cannot Be Simply Interchanged with Omeprazole, Lansoprazole, or Rabeprazole in Experimental Models


Leminoprazole is not a simple substitute for other PPIs. While all PPIs suppress gastric acid secretion through H⁺,K⁺-ATPase inhibition, leminoprazole possesses a distinct additional mechanism: direct, acid-independent mucosal cytoprotection via stimulation of mucus synthesis and secretion [1]. This dual action arises from its unique benzimidazole sulfoxide structure with an N-isobutyl-N-methylamino benzyl moiety, which confers physicochemical properties (including a higher predicted LogP of 4.07 ) that differ from simpler PPIs like omeprazole (LogP ~2.2) and may influence tissue distribution and local mucosal activity. In experimental models requiring assessment of combined acid suppression and mucosal protection—such as ethanol- or indomethacin-induced injury models—substituting omeprazole, lansoprazole, or rabeprazole will not replicate the full pharmacological profile of leminoprazole, potentially confounding results where mucosal healing beyond acid suppression is the experimental endpoint [2].

Quantitative Differentiating Evidence for Leminoprazole: Head-to-Head Comparisons and Independent Datasets


Leminoprazole vs. Omeprazole: Superior Duration of H⁺,K⁺-ATPase Inhibition in Rat Ex Vivo Assays

In ex vivo studies using rat gastric mucosal preparations, leminoprazole administered orally at 60 mg/kg inhibited H⁺,K⁺-ATPase activity for a significantly longer duration than omeprazole at 30 mg/kg . The inhibitory efficacy of leminoprazole on gastric acid secretion, as measured via H⁺,K⁺-ATPase activity inhibition rate, was comparable to that of omeprazole, but the extended duration of action provides a quantifiable differentiation in pharmacodynamic profile .

Pharmacodynamics H⁺,K⁺-ATPase inhibition Duration of action

Leminoprazole Demonstrates Direct Gastric Mucosal Cytoprotection Absent in Omeprazole: Increased Soluble Mucus Content in Rat Gastric Lumen

Leminoprazole uniquely stimulates gastric mucus secretion independently of acid suppression. In rats not subjected to acid-ethanol challenge, oral leminoprazole (30 mg/kg) increased soluble mucus content recovered from gastric luminal contents to approximately 200% of control levels [1]. In contrast, published studies indicate that omeprazole does not significantly increase gastric mucus secretion or synthesis at acid-suppressive doses [2]. This mucosal protective activity is a distinct, acid-independent pharmacological property that is absent in omeprazole.

Mucosal protection Gastric mucus Cytoprotection

Leminoprazole and Omeprazole Exhibit Comparable Potency in Reversing Indomethacin-Delayed Ulcer Healing in Rat Kissing Gastric Ulcer Model

In a rat model of kissing gastric ulcers where healing was pharmacologically delayed by indomethacin, both leminoprazole and omeprazole significantly decreased ulcer size and depth [1]. The magnitude of effect was comparable between the two PPIs. Notably, sucralfate (a cytoprotective agent without strong acid-suppressive activity) decreased ulcer depth but not ulcer size [1]. This establishes that leminoprazole provides acid-suppressive healing efficacy equivalent to omeprazole in this model, while offering the additional mucosal protective benefit documented in other studies.

Ulcer healing Indomethacin-induced injury Gastric ulcer

Leminoprazole Inhibits H⁺,K⁺-ATPase with IC₅₀ Values of 5.3–19 μM in Rabbit Gastric Vesicles and 0.25–0.56 μM for Stimulated Acid Secretion in Isolated Parietal Cells

Leminoprazole inhibits H⁺,K⁺-ATPase in rabbit gastric vesicles irreversibly through covalent disulfide bond formation, with IC₅₀ values of 5.3 μM and 19 μM (two reported values possibly reflecting different assay pH conditions) [1]. In isolated guinea pig parietal cells, leminoprazole inhibits acid secretion stimulated by histamine, carbachol, gastrin, and db-cAMP with IC₅₀ values of 0.4, 0.35, 0.25, and 0.56 μM, respectively [1]. These values establish leminoprazole as a potent PPI. For context, omeprazole inhibits H⁺,K⁺-ATPase in similar gastric vesicle preparations with IC₅₀ values typically ranging from 1–10 μM depending on assay conditions [2].

In vitro pharmacology H⁺,K⁺-ATPase inhibition Acid secretion

Leminoprazole Exhibits Anti-Helicobacter pylori Activity with Minimum Inhibitory Concentration (MIC) Range of 12.5–50 μg/mL

Leminoprazole demonstrates direct anti-Helicobacter pylori activity, with a reported minimum inhibitory concentration (MIC) range of 12.5–50 μg/mL [1]. This property is shared with other benzimidazole PPIs, including lansoprazole and omeprazole, which also exhibit weak to moderate anti-H. pylori activity in vitro [2]. In a small double-blind clinical study, 31 H. pylori-positive patients with gastric or duodenal ulcers treated with leminoprazole plus amoxicillin for 6–8 weeks achieved H. pylori eradication rates of 100% and ulcer healing rates above 75%, compared to 50% efficacy in the placebo plus amoxicillin group [1].

Antimicrobial activity Helicobacter pylori MIC

Leminoprazole Physicochemical Profile: Higher LogP (4.07) and Lower Aqueous Solubility (~0.45 mg/L) Relative to First-Generation PPIs

Leminoprazole exhibits a predicted ACD/LogP of 4.07 , which is substantially higher than omeprazole (LogP ~2.23) and lansoprazole (LogP ~2.1) [1]. Its predicted aqueous solubility at 25°C is approximately 0.45 mg/L (based on estimated Log Kow) , and its pKa is predicted as 9.76 ± 0.10 . These physicochemical properties differ materially from first-generation PPIs and may influence membrane permeability, tissue distribution, and formulation requirements. The higher lipophilicity (LogP 4.07 vs. 2.2 for omeprazole) may contribute to enhanced gastric mucosal penetration and retention, potentially supporting the observed direct mucosal protective effects.

Physicochemical properties LogP Solubility Formulation

Recommended Research and Industrial Application Scenarios for Leminoprazole Based on Quantified Evidence


Experimental Models of Ethanol-Induced or NSAID-Induced Gastric Mucosal Injury Requiring Combined Acid Suppression and Direct Cytoprotection

Leminoprazole is the preferred PPI for rodent models of chemically induced gastric injury (e.g., ethanol, indomethacin) where the experimental endpoint involves both acid suppression and direct mucosal protection. Evidence demonstrates that leminoprazole (30 mg/kg p.o.) significantly inhibits acid-ethanol-induced hemorrhagic lesions and increases soluble gastric mucus to ~200% of control , while omeprazole lacks this direct mucus-stimulating effect. In indomethacin-delayed ulcer healing models, leminoprazole matches omeprazole in reducing ulcer size and depth [3]. Researchers investigating mechanisms of mucosal cytoprotection independent of acid inhibition should select leminoprazole over omeprazole, lansoprazole, or rabeprazole.

Pharmacodynamic Studies Requiring Sustained H⁺,K⁺-ATPase Inhibition with Extended Duration

For in vivo pharmacodynamic studies requiring prolonged acid suppression from a single oral dose, leminoprazole offers a quantifiable advantage: at 60 mg/kg p.o., it inhibits gastric H⁺,K⁺-ATPase for a significantly longer duration than omeprazole at 30 mg/kg p.o. . This extended duration of enzyme inhibition may reduce the need for repeated dosing in longer-term studies. The inhibitory efficacy on gastric acid secretion is comparable to omeprazole, but the extended temporal profile differentiates leminoprazole for protocols where sustained target engagement is critical .

Formulation Development and Physicochemical Characterization Studies Requiring a Lipophilic Benzimidazole PPI

Leminoprazole's higher lipophilicity (ACD/LogP 4.07) compared to first-generation PPIs (omeprazole LogP ~2.23) makes it suitable for studies investigating the relationship between PPI lipophilicity, tissue distribution, and gastric mucosal penetration. Its low aqueous solubility (~0.45 mg/L) and acid-labile nature also present a representative model compound for developing enteric-coated or stabilized PPI formulations, including multi-particulate pellet preparations containing substituted benzimidazoles as described in patent literature [3]. Procurement for formulation research should consider this distinct physicochemical profile.

In Vitro H⁺,K⁺-ATPase Inhibition Assays and Acid Secretion Studies Using Isolated Parietal Cells

Leminoprazole is a validated tool compound for in vitro PPI assays, with established IC₅₀ values: 5.3–19 μM for H⁺,K⁺-ATPase inhibition in rabbit gastric vesicles, and 0.25–0.56 μM for inhibition of histamine-, carbachol-, gastrin-, and db-cAMP-stimulated acid secretion in isolated parietal cells . These quantitative benchmarks enable researchers to select appropriate concentrations for target engagement studies and to compare potency across PPI compounds. Its irreversible, covalent mechanism via disulfide bond formation makes it suitable for washout experiments assessing recovery of enzyme activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leminoprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.